molecular formula C8H5F5O2 B1349402 2-(Pentafluorophenoxy)ethanol CAS No. 2192-55-4

2-(Pentafluorophenoxy)ethanol

Cat. No. B1349402
CAS RN: 2192-55-4
M. Wt: 228.12 g/mol
InChI Key: NPVVUYMVRISVGK-UHFFFAOYSA-N
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Description

2-(Pentafluorophenoxy)ethanol is a chemical compound with the molecular formula C8H5F5O2 . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The molecular structure of 2-(Pentafluorophenoxy)ethanol consists of a pentafluorophenoxy group attached to an ethanol group . The molecular weight is 228.12 .


Physical And Chemical Properties Analysis

2-(Pentafluorophenoxy)ethanol has a boiling point of 81 °C at 6 mmHg and a specific gravity of 1.54 . Its refractive index is 1.44 . It is a liquid at 20 degrees Celsius .

Scientific Research Applications

Hydrogen Production and Environmental Applications

  • Hydrogen from Ethanol by Steam Iron Process : A study by Hormilleja et al. (2014) explored the use of ethanol in the production of hydrogen through redox processes involving iron oxides. This research highlights the potential of fluoroorganic compounds in energy production and purification processes, which could extend to applications involving 2-(Pentafluorophenoxy)ethanol (Hormilleja et al., 2014).

Sensing and Detection Technologies

  • Fluorescence Sensing of Pentafluorophenol : Pandith et al. (2015) developed probes for selective fluorescence sensing of pentafluorophenol, demonstrating the sensitivity and selectivity of fluoroorganic compounds in detecting specific substances. This research could suggest the utility of 2-(Pentafluorophenoxy)ethanol in developing advanced sensing technologies (Pandith et al., 2015).

Organic Synthesis and Catalysis

  • Enzymatic Process for Chiral Alcohol Production : Research by Guo et al. (2017) on the enzymatic synthesis of a chiral intermediate for Ticagrelor underscores the role of fluoroorganic compounds in facilitating efficient, green synthetic processes. This indicates the potential application of 2-(Pentafluorophenoxy)ethanol in catalysis and organic synthesis (Guo et al., 2017).

Advanced Materials and Chemical Engineering

  • In Situ Spectroscopic Studies of Electrooxidation : A study by Zhou et al. (2010) on the electrooxidation of ethanol on Pd electrodes in alkaline media provides insights into the electrochemical behaviors of ethanol derivatives. This research might inform applications of 2-(Pentafluorophenoxy)ethanol in developing materials for energy conversion and storage (Zhou et al., 2010).

Biofuels and Renewable Energy

  • Bioethanol Production from Lignocellulosic Feedstocks : Mishra and Ghosh (2019) explored the production of bioethanol using a novel hydrolysis technique, highlighting the importance of chemical processes in renewable energy. This suggests potential research directions for 2-(Pentafluorophenoxy)ethanol in biofuel production (Mishra & Ghosh, 2019).

Safety And Hazards

2-(Pentafluorophenoxy)ethanol can cause skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVVUYMVRISVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345290
Record name 2-(Pentafluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluorophenoxy)ethanol

CAS RN

2192-55-4
Record name 2-(Pentafluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pentafluorophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Burdon, VA Damodaran, JC Tatlow - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… When sodium metal was used instead of sodium hydroxide, the yield of 2-pentafluorophenoxy ethanol was 33%. …
Number of citations: 37 pubs.rsc.org
SJ Lin, HL Wu, CY Lin - Analytica chimica acta, 1999 - Elsevier
A new sulfonate reagent 2-(pentafluorophenoxy)ethyl 2-(piperidino)-ethanesulfonate (PFPES), structurally having an electrophore and a tertiary amino function, was synthesized for the …
Number of citations: 11 www.sciencedirect.com
WJ Pummer, LA Wall - Journal of Research of the National Bureau …, 1966 - ncbi.nlm.nih.gov
The synthesis of various derivatives of pentafluorophenetole of the type C 6 F 5 OCH 2 CH 2 R is described. The R group was chlorine, bromine, hydroxyl, pentafluorophenoxy, acetoxy, …
Number of citations: 6 www.ncbi.nlm.nih.gov
A Hori, Y Inoue, H Yuge - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
4-Chloro-5-(2-phenoxyethoxy)phthalonitrile, C16H11ClN2O2, (I), and 4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile, C16H6ClF5N2O2, (II), show different types of …
Number of citations: 5 scripts.iucr.org
L Laipniece, V Kampars - Main Group Chemistry, 2015 - content.iospress.com
4′-[N-(2-Hydroxyethyl)-N-methylamino]-2-(2-hydroxyethoxy)-4-nitroaz obenzene (1) has been synthesized in azo coupling reaction. Nine different analogues of 1 has been prepared …
Number of citations: 6 content.iospress.com
MJ Campbell - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 4 search.proquest.com
HE Savage - 2003 - search.proquest.com
Studies on the human genome have yielded much information about the underlying causes of genetic diseases. Highly sensitive, specific assays are thus required to analyse patient-…
Number of citations: 0 search.proquest.com

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